1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone
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Overview
Description
1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone is a compound of significant interest due to its unique chemical structure and potential applications across various fields including chemistry, biology, and medicine. This compound belongs to a class of azepin derivatives, known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone typically involves several steps:
Formation of the Octahydropyrrolo[3,4-d]azepin Scaffold: : The initial step often includes the cyclization of appropriate starting materials to form the azepin ring system.
Chlorination and Hydroxylation: : Introducing the chloro and hydroxyl groups on the benzoyl ring generally requires chlorination and hydroxylation reactions.
Acylation: : The final step involves acylation with ethanone to complete the synthesis.
Industrial Production Methods
While laboratory synthesis focuses on precise control of reaction conditions, industrial production aims at scalability and cost-effectiveness. Industrial methods might include:
Using catalysts to increase reaction efficiency.
Optimizing reaction temperatures and pressures for large-scale synthesis.
Employing continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone undergoes several types of chemical reactions:
Oxidation: : Can introduce additional functional groups or increase molecular complexity.
Reduction: : Often used to modify the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
Chemistry
1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, this compound is used to study enzyme interactions and to develop enzyme inhibitors.
Medicine
Due to its structural characteristics, it is explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry
Industrial applications may include the development of new materials or catalysts for chemical reactions.
Mechanism of Action
1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and thereby affecting biological pathways. The exact mechanism can vary based on the specific application and target.
Comparison with Similar Compounds
Comparing 1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone to other similar compounds, its unique combination of a chloro and hydroxyl benzoyl group with the azepin ring distinguishes it in terms of reactivity and biological activity.
Similar Compounds
1-[(3aR,8aS)-2-benzoyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone: : Lacks the chloro and hydroxyl groups, leading to different reactivity.
1-[(3aR,8aS)-2-(2-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone: : Has a hydroxyl group but not the chloro group, altering its properties.
Conclusion
This compound is a compound with intriguing properties and wide-ranging applications in scientific research. Its preparation, chemical reactivity, and unique structure make it a compound of great interest in various fields.
Properties
IUPAC Name |
1-[(3aR,8aS)-2-(2-chloro-5-hydroxybenzoyl)-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-11(21)19-6-4-12-9-20(10-13(12)5-7-19)17(23)15-8-14(22)2-3-16(15)18/h2-3,8,12-13,22H,4-7,9-10H2,1H3/t12-,13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAAPEIRIMWKGL-BETUJISGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2CN(CC2CC1)C(=O)C3=C(C=CC(=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H]2CN(C[C@@H]2CC1)C(=O)C3=C(C=CC(=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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